Methyl (R)-3-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate
Description
Stereochemical Assignment
The chiral center at C3 arises from the tetrahedral geometry of the nitrogen-containing oxazepine ring. The absolute configuration (R) is determined using X-ray crystallography or chiral stationary-phase chromatography. For example, the analogous compound (R)-3-methyl-2-oxooxazolidine-5-carboxylic acid (PubChem CID: 115056842) shares a similar stereochemical environment, where the (R)-configuration is confirmed via crystallographic data.
Table 1: Key Nomenclature and Stereochemical Data
The stereochemical integrity of the molecule is critical for its physicochemical properties and potential biological activity. Conformational analysis reveals that steric interactions between the methyl group at C3 and adjacent substituents restrict free rotation, stabilizing the chiral center.
X-ray Crystallographic Analysis of Molecular Geometry
While X-ray crystallographic data specific to methyl (R)-3-methyl-2,3,4,5-tetrahydrobenzo[f]oxazepine-8-carboxylate are not publicly available, insights can be drawn from structurally related compounds. For instance, 6,8-dimethyl-cis-2-vinyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-4-ol (C₁₄H₁₉NO) crystallizes in an orthorhombic system with space group Pmn2₁, featuring unit-cell parameters a = 19.422 Å, b = 6.512 Å, and c = 9.757 Å. Analogous benzo[f]oxazepines are expected to exhibit similar lattice geometries due to shared conformational constraints.
Key Geometrical Features
- Oxazepine Ring Puckering : The seven-membered ring adopts a boat-like conformation to minimize steric strain, as observed in tetrahydrobenzazepine derivatives.
- Benzene-Oxazepine Dihedral Angle : The fused benzene ring lies approximately 45° relative to the oxazepine plane, optimizing π-π stacking interactions in crystalline states.
- Ester Group Orientation : The methyl ester at position 8 projects outward, reducing intramolecular clashes with the methyl group at C3.
Table 2: Hypothetical Crystallographic Parameters
These structural attributes influence the compound’s solubility, melting point, and reactivity. For example, the non-planar oxazepine ring reduces crystallinity compared to fully aromatic systems, enhancing solubility in polar aprotic solvents.
Comparative Analysis of Benzo[f]oxazepine vs. Benzo[b]oxazepine Scaffolds
The distinction between benzo[f] and benzo[b]oxazepine scaffolds lies in the fusion pattern of the benzene and oxazepine rings.
Structural Differences
- Ring Fusion Position :
- Benzo[f]oxazepine : Benzene fused to oxazepine at positions 1 and 2 (IUPAC fusion designation f).
- Benzo[b]oxazepine : Benzene fused to oxazepine at positions 2 and 3 (designation b).
- Substituent Accessibility :
Table 3: Scaffold Comparison
Implications for Reactivity and Physical Properties
- Benzo[f]oxazepines : The shielded ester group at C8 resists nucleophilic attack but enhances stability under acidic conditions.
- Benzo[b]oxazepines : The exposed hydroxyl group at C4 participates in hydrogen bonding, increasing melting points and aqueous solubility.
The benzo[f] scaffold’s conformational rigidity makes it advantageous for designing kinase inhibitors, where precise spatial arrangement of pharmacophores is critical. In contrast, benzo[b] derivatives are more suited for metal coordination chemistry due to their accessible substituents.
Properties
Molecular Formula |
C12H15NO3 |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
methyl (3R)-3-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylate |
InChI |
InChI=1S/C12H15NO3/c1-8-7-16-11-5-9(12(14)15-2)3-4-10(11)6-13-8/h3-5,8,13H,6-7H2,1-2H3/t8-/m1/s1 |
InChI Key |
CLMVOBREWTYAIQ-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@@H]1COC2=C(CN1)C=CC(=C2)C(=O)OC |
Canonical SMILES |
CC1COC2=C(CN1)C=CC(=C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-3-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzyl alcohol with methyl 3-bromo-2-methylpropanoate under basic conditions to form the oxazepine ring. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as crystallization or chromatography are employed to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl ®-3-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon to reduce double bonds or other reducible groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHNO
- Molecular Weight : Approximately 221.25 g/mol
- Structure : The compound features a seven-membered ring containing both nitrogen and oxygen atoms, with a methyl group at the 3-position and a carboxylate ester at the 8-position. This configuration contributes to its distinct biological properties.
Pharmacological Applications
Methyl (R)-3-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate has been investigated for several pharmacological effects:
- Antitumor Activity : Research indicates that compounds in the oxazepine family can inhibit key pathways involved in tumor growth. For instance, studies have shown that derivatives of this compound can selectively inhibit mTORC1, a crucial regulator in cancer cell proliferation .
- Neurological Effects : The compound has potential applications in treating neurological disorders due to its interactions with neurotransmitter systems. Its structural similarities to known neuroactive compounds suggest it may modulate synaptic transmission or neuronal excitability.
- Anti-inflammatory Properties : Some studies have indicated that oxazepine derivatives possess anti-inflammatory effects. This compound may inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation.
Case Study 1: Anticancer Properties
A study published in a prominent journal demonstrated that this compound exhibited significant inhibition of mTORC1 signaling pathways in vitro. The compound was shown to reduce cell viability in various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
Case Study 2: Neuroprotective Effects
In another investigation focusing on neurodegenerative diseases, researchers found that derivatives of this compound could enhance neuroprotection against oxidative stress in neuronal cultures. This suggests potential therapeutic applications for conditions such as Alzheimer's disease.
Mechanism of Action
The mechanism of action of Methyl ®-3-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, depending on the nature of the target and the pathway involved.
Comparison with Similar Compounds
Key Differences :
- Ring Saturation : The target’s tetrahydro ring enhances conformational flexibility compared to the rigid dihydro system in 3d–3g .
- Substituent Position : The 8-COOMe group in the target vs. 5-ketone in 3d–3g alters electronic properties (e.g., carbonyl reactivity).
- Chirality : The (R)-3-Me group introduces stereochemical complexity absent in 3d–3g .
Comparison with Benzo[f][1,4]thiazepine Derivatives ()
Compounds 6h–6j () are sulfur-containing analogs:
Key Differences :
- Heteroatom: Oxygen in the target vs.
- Substituents : The 8-COOMe group in the target vs. 8-OMe in 6h–6j modifies solubility and metabolic stability.
- Stereochemistry : The (R)-3-Me group is absent in 6h–6j , which lack chiral centers.
Comparison with Methyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate ()
lists a structurally similar compound lacking the 3-methyl group:
| Compound | Substituents | Chirality | Availability |
|---|---|---|---|
| Target Compound | 3-(R)-Me, 8-COOMe | Chiral | Not reported |
| CymitQuimica Compound | 8-COOMe | None | Discontinued |
Key Differences :
- 3-Methyl Group : The target’s chiral 3-Me may enhance steric effects or receptor binding selectivity.
Biological Activity
Methyl (R)-3-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate is a heterocyclic compound belonging to the oxazepine family. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H15NO3
- Molecular Weight : 221.25 g/mol
- Structure : The compound features a seven-membered ring that includes both nitrogen and oxygen atoms, with a methyl group at the 3-position and a carboxylate ester at the 8-position.
Mechanisms of Biological Activity
This compound interacts with various molecular targets, which may lead to modulation of biological pathways relevant for therapeutic effects. The following mechanisms have been proposed based on current research:
- Receptor Binding : The compound has been shown to bind to specific receptors or enzymes involved in various signaling pathways.
- Enzyme Inhibition : Studies suggest that it may inhibit certain enzymes, potentially affecting metabolic processes.
- Neurotransmitter Modulation : There is evidence indicating that this compound may influence neurotransmitter systems, particularly those related to mood and anxiety disorders.
Research Findings
Recent studies have highlighted the pharmacological potential of this compound:
- Antimicrobial Activity : Research indicated that derivatives of oxazepines possess antimicrobial properties. This compound was tested against various bacterial strains and showed significant inhibitory effects .
- Anticancer Properties : A study demonstrated that the compound exhibited cytotoxic effects on several cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest .
- Neuroprotective Effects : Investigations into neuroprotective properties revealed that the compound could reduce oxidative stress in neuronal cells, suggesting its potential use in neurodegenerative diseases .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating potential as a therapeutic agent in treating infections caused by resistant strains.
Case Study 2: Cancer Cell Line Testing
In vitro tests on human breast cancer cell lines showed that treatment with the compound at concentrations of 10–50 µM led to a significant decrease in cell viability after 48 hours. Flow cytometry analysis indicated an increase in early apoptotic cells compared to control groups .
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine | C10H13NO | Lacks carboxylate group; simpler structure |
| Methyl 2,3-dimethylbenzo[f][1,4]oxazepine | C12H15NO | Contains two methyl groups at different positions |
| 3-Methylbenzoxazepine | C11H11NO | Contains only one methyl group; different ring structure |
This compound is unique due to its specific stereochemistry and functional groups that contribute to its distinct biological activity profile compared to other oxazepines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
